6-Bromo-2,8-dichloroquinoline
Overview
Description
6-Bromo-2,8-dichloroquinoline (BCQ) is a heterocyclic, fused-ring organic compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular formula of 6-Bromo-2,8-dichloroquinoline is C9H4BrCl2N . The average mass is 276.945 Da and the mono-isotopic mass is 274.890411 Da .Scientific Research Applications
- Antibacterial Properties 6-Bromo-2,8-dichloroquinoline exhibits potent antibacterial activity. Researchers have investigated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. It could potentially serve as a lead compound for developing new antibiotics or antimicrobial agents.
- Antifungal Applications The compound also demonstrates antifungal properties. Studies have explored its effectiveness against fungal pathogens, such as Candida species and Aspergillus. Investigating its mode of action and optimizing its structure could lead to novel antifungal drugs.
- Antiproliferative Effects 6-Bromo-2,8-dichloroquinoline inhibits cell proliferation in cancer cell lines. Researchers have examined its impact on cell cycle progression, apoptosis, and tumor growth. Further studies may uncover its potential as an anticancer agent.
- Pharmaceutical Applications Pharmaceutical researchers are intrigued by this compound’s unique structure. It could serve as a scaffold for designing new drug candidates. By modifying specific functional groups, scientists aim to enhance its pharmacological properties.
- Agrochemical Potential In agriculture, there’s interest in compounds with pesticidal or herbicidal activity. 6-Bromo-2,8-dichloroquinoline might fit this profile. Researchers explore its effects on pests, weeds, and plant growth. Developing safer and more effective agrochemicals is a priority.
Materials Science and Organic Electronics
Safety and Hazards
properties
IUPAC Name |
6-bromo-2,8-dichloroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGEVDIEHZSDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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